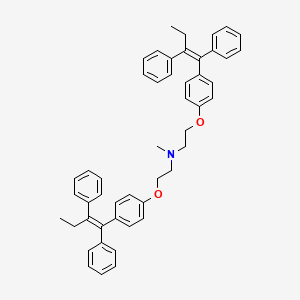
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a hydrazinecarboxylate moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinecarboxylate moiety: This step involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate electrophile to introduce the hydrazinecarboxylate group.
Introduction of the methoxy group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent such as methyl iodide.
Formation of the final product: The final step involves the coupling of the intermediate compounds to form this compound under controlled reaction conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability.
化学反应分析
Types of Reactions
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; typically carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Methyl 2-(1-methoxy-1-oxopropan-2-yl)sulfanylpropanoate: A compound with a similar methoxy group but different functional groups.
2-(1-Methoxy-1-oxopropan-2-yl)sulfanylbenzoic acid: Another compound with a methoxy group and a different core structure.
Uniqueness
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
151004-11-4 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.253 |
IUPAC 名称 |
methyl (2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoate |
InChI |
InChI=1S/C9H18N2O4/c1-6(7(12)14-5)10-11-8(13)15-9(2,3)4/h6,10H,1-5H3,(H,11,13)/t6-/m0/s1 |
InChI 键 |
NRZCDZXAVTXLQE-LURJTMIESA-N |
SMILES |
CC(C(=O)OC)NNC(=O)OC(C)(C)C |
同义词 |
Hydrazinecarboxylic acid, 2-(2-methoxy-1-methyl-2-oxoethyl)-, 1,1- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


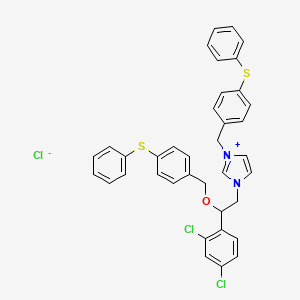
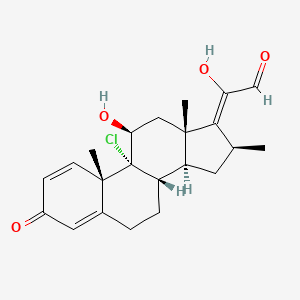

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

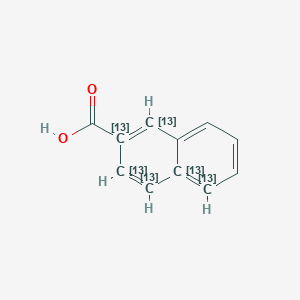
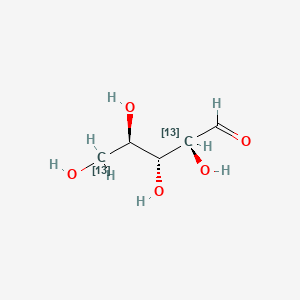
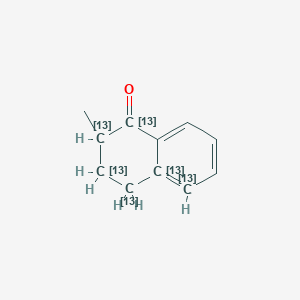
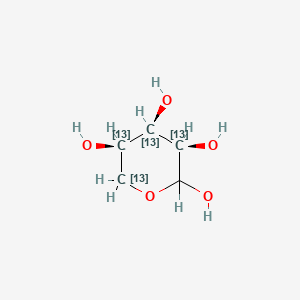
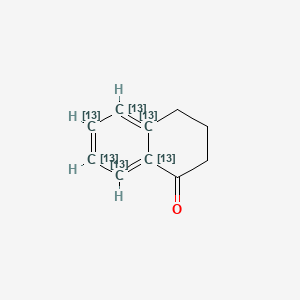
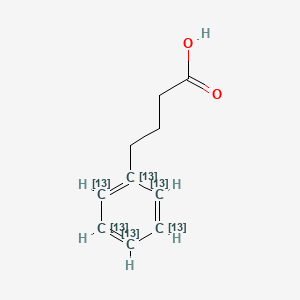
![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)
